3-(3-Hydroxyphenyl)-1,3-oxazolidin-2-one
Overview
Description
Phenolic compounds, such as 3-(3-Hydroxyphenyl)-1,3-oxazolidin-2-one, are characterized by one or more hydroxyl groups attached to an aromatic ring . They are often involved in various biological activities and can be metabolites of certain substances .
Synthesis Analysis
The synthesis of similar compounds often involves various chemical methodologies. For instance, the synthesis of certain metabolites involves carboligation of 3-hydroxybenzaldehyde and acetaldehyde .
Molecular Structure Analysis
The molecular structure of phenolic compounds plays a crucial role in their biological activity. The structure is often characterized by its unique bisphenolic structure .
Chemical Reactions Analysis
Phenolic compounds participate in a variety of chemical reactions due to their phenolic structure, allowing for modifications and interactions with biological molecules .
Physical And Chemical Properties Analysis
Phenolic compounds have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma. Their chemical properties, such as reactivity towards enzymes and potential for conjugation, impact their biological activity and metabolism .
Scientific Research Applications
Antibacterial Properties and Mechanisms
Oxazolidinones, including compounds related to 3-(3-Hydroxyphenyl)-1,3-oxazolidin-2-one, have been extensively researched for their antibacterial properties. These compounds are known for their unique mechanism of bacterial protein synthesis inhibition, making them effective against a variety of clinically important human pathogens. For instance, studies have found that oxazolidinone analogs exhibit significant in vitro antibacterial activities against methicillin-susceptible and methicillin-resistant Staphylococcus aureus, Enterococcus faecium, Streptococcus pneumoniae, and Mycobacterium tuberculosis, among others. Notably, these compounds maintain their effectiveness in the presence of human serum and demonstrate a low frequency of spontaneous mutation, suggesting a reduced risk of resistance development (Zurenko et al., 1996).
Synthetic Chemistry and Drug Development
The synthesis and development of oxazolidinone derivatives have also been a key area of research. An efficient and recyclable system for the synthesis of oxazolidinones and α-hydroxyl ketones from propargyl alcohols, 2-aminoethanols, and CO2 has been developed, highlighting the versatility and sustainability of these compounds in synthetic chemistry. This method demonstrates the potential for creating a wide range of oxazolidinone derivatives under environmentally friendly conditions, with low metal loading and the ability to work under atmospheric CO2 pressure (Du et al., 2021).
Enzymatic Synthesis and Kinetic Studies
Enzymatic synthesis represents another innovative approach to producing oxazolidinones, offering a green alternative to traditional chemical synthesis methods. Research in this area has focused on using immobilized lipases for the synthesis of 3-ethyl-1,3-oxazolidin-2-one from 2-aminoalcohol and dimethyl carbonate. This process not only provides insight into the kinetic modeling of consecutive reactions involved in oxazolidinone synthesis but also opens up new possibilities for the synthesis of diverse oxazolidinone derivatives using biocatalysis (Yadav & Pawar, 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(3-hydroxyphenyl)-1,3-oxazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c11-8-3-1-2-7(6-8)10-4-5-13-9(10)12/h1-3,6,11H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDXLLMFKYCZHIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1C2=CC(=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30651029 | |
Record name | 3-(3-Hydroxyphenyl)-1,3-oxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30651029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Hydroxyphenyl)-1,3-oxazolidin-2-one | |
CAS RN |
1038713-37-9 | |
Record name | 3-(3-Hydroxyphenyl)-1,3-oxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30651029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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